4-Ethyl-5-methoxy-thiazol-2-ylamine

Description

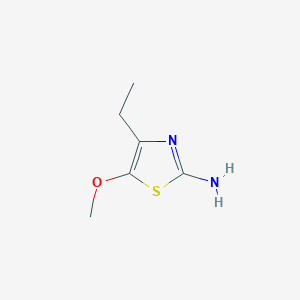

4-Ethyl-5-methoxy-thiazol-2-ylamine is a thiazole derivative characterized by an ethyl group at position 4, a methoxy group at position 5, and an amine substituent at position 2 of the heterocyclic ring. Thiazoles are five-membered aromatic compounds containing sulfur and nitrogen, known for their diverse pharmacological applications. Thiazole cores are frequently employed in drug discovery due to their ability to interact with biological targets, such as enzymes and receptors, via hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

4-ethyl-5-methoxy-1,3-thiazol-2-amine |

InChI |

InChI=1S/C6H10N2OS/c1-3-4-5(9-2)10-6(7)8-4/h3H2,1-2H3,(H2,7,8) |

InChI Key |

MZFZUHPDUCUHOL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SC(=N1)N)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Methylthiazol-2-ylamine

- Structure : Differs by having a methyl group at position 5 instead of methoxy and lacking the ethyl group at position 4.

- Pharmacological Relevance: Identified as a specified impurity in Meloxicam (a nonsteroidal anti-inflammatory drug), indicating regulatory significance in pharmaceutical quality control .

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2 in )

- Structure : Features a phenyl group at position 2 and a carbohydrazide moiety at position 5, differing significantly in substituent complexity.

- Synthetic Utility : Served as a precursor for anticancer thiadiazole and thiazole derivatives, such as compounds 7b (IC50 = 1.61 ± 1.92 µg/mL) and 11 (IC50 = 1.98 ± 1.22 µg/mL) against HepG-2 cells .

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core, retaining the amine group at position 2.

- Activity : Demonstrates insecticidal and fungicidal properties, attributed to the electron-deficient thiadiazole ring, which enhances electrophilic reactivity .

- Comparison : The thiadiazole core may confer broader-spectrum bioactivity but reduced metabolic stability compared to thiazole derivatives due to higher susceptibility to enzymatic degradation.

Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate Derivatives

- Structure : Hybrid molecules combining benzoxazole and tetrazole moieties, with an ethyl acetate side chain.

- Activity : Exhibits antimicrobial and anti-inflammatory properties, leveraging the tetrazole’s ability to mimic carboxylate groups in enzyme binding pockets .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups : Methoxy and ethyl groups in 4-Ethyl-5-methoxy-thiazol-2-ylamine may enhance lipophilicity, improving membrane permeability compared to 5-methyl analogs .

- Ring Modifications : Thiadiazole derivatives exhibit distinct activity profiles due to increased electrophilicity, whereas benzoxazole-tetrazole hybrids leverage heterocyclic diversity for multitarget engagement .

- Anticancer Potency : Bulky substituents (e.g., phenyl rings) in thiazole derivatives correlate with improved cytotoxicity, suggesting that this compound’s ethyl group might offer moderate steric advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.